molecular formula C21H30N4O3 B5505392 8-({2-[环己基(甲基)氨基]吡啶-3-基}羰基)-3-甲基-1-氧杂-3,8-二氮杂螺[4.5]癸环-2-酮

8-({2-[环己基(甲基)氨基]吡啶-3-基}羰基)-3-甲基-1-氧杂-3,8-二氮杂螺[4.5]癸环-2-酮

货号 B5505392
分子量: 386.5 g/mol
InChI 键: JFFXZEAYAONNBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is likely of interest due to its spirocyclic and diazaspiro[4.5]decanone core, which are structural motifs found in various bioactive molecules. Compounds with such cores have been explored for their potential pharmacological properties and synthetic utility in organic chemistry.

Synthesis Analysis

Spirocyclic compounds, including diazaspiro[4.5]decanone derivatives, are typically synthesized through strategies that involve cyclization reactions. For instance, Smith et al. (2016) developed a synthesis for methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, which could provide insight into similar approaches for synthesizing the compound of interest (Smith et al., 2016).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decanone derivatives is characterized by a spiro linkage between a cyclohexane ring and a lactam ring, resulting in a rigid and complex three-dimensional architecture. The structure of such compounds can be elucidated using techniques like NMR, X-ray crystallography, and mass spectrometry, as demonstrated by Guillon et al. (2020) in their structural characterization of a triazaspiro decanone derivative (Guillon et al., 2020).

科学研究应用

抗癌和抗糖尿病的潜力

化合物8-({2-[环己基(甲基)氨基]吡啶-3-基}羰基)-3-甲基-1-氧杂-3,8-二氮杂螺[4.5]癸环-2-酮属于螺噻唑烷类类似物的一个更广泛的类别,这些类被开发用于其潜在的抗癌和抗糖尿病作用。一项关于新型螺噻唑烷系列开发的研究表明,该系列与上述化合物具有结构相似性,对人乳腺癌(MCF-7)和人肝癌(HepG-2)细胞系具有显著的抗癌活性。此外,该系列中的某些化合物作为α-淀粉酶和α-葡萄糖苷酶抑制剂表现出比阿卡波糖(一种标准的抗糖尿病药物)更高的治疗指数。这表明该化合物的衍生物可能在癌症和糖尿病治疗中具有前景 (E. M. Flefel 等人,2019)

结构分析和药物设计

基于环己烷的γ-螺内酰胺的合成和分析,包括与8-({2-[环己基(甲基)氨基]吡啶-3-基}羰基)-3-甲基-1-氧杂-3,8-二氮杂螺[4.5]癸环-2-酮相关的那些,有助于我们了解螺化合物的构型和构象。类似化合物的晶体结构已被确定,突出了螺环骨架采用各种稳定构象的能力。这种结构见解对于优化疗效和最小化副作用的新药的合理设计非常宝贵,因为它阐明了分子构象如何影响生物活性 (Tobias Krueger 等人,2019)

降压特性

与8-({2-[环己基(甲基)氨基]吡啶-3-基}羰基)-3-甲基-1-氧杂-3,8-二氮杂螺[4.5]癸环-2-酮在结构上相关的化合物已被评估其降压作用。对8-取代的1-氧杂-3,8-二氮杂螺[4.5]癸环-2-酮的研究揭示了它们作为降压剂的潜力。具体来说,在8位上用各种取代基进行修饰在动物模型中显示出降低血压的有希望的活性。这些发现表明,对这种化合物的核心结构进行修改可以产生有效的降压剂,为高血压的治疗干预提供了新的途径 (J. Caroon 等人,1981)

作用机制

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological targets, such as proteins or DNA, to exert its effects .

属性

IUPAC Name

8-[2-[cyclohexyl(methyl)amino]pyridine-3-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-23-15-21(28-20(23)27)10-13-25(14-11-21)19(26)17-9-6-12-22-18(17)24(2)16-7-4-3-5-8-16/h6,9,12,16H,3-5,7-8,10-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFXZEAYAONNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)C3=C(N=CC=C3)N(C)C4CCCCC4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。